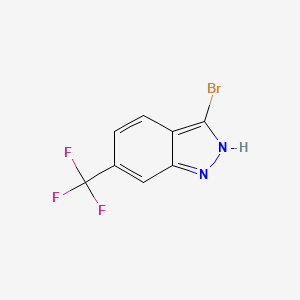

3-Bromo-6-(trifluoromethyl)-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZHDSPRCRQGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646707 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-21-8 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole

CAS Number: 1000341-21-8

This technical guide provides a comprehensive overview of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₈H₄BrF₃N₂.[1] Its structure features an indazole core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position.

| Property | Value | Reference |

| CAS Number | 1000341-21-8 | [2] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1] |

| Molecular Weight | 265.03 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-6-(trifluoromethyl) (1H)Indazole | [2] |

| Appearance | Solid | [3] |

| Purity | ≥98% (typical) | [3][4] |

| SMILES | C1=CC2=C(NN=C2C=C1C(F)(F)F)Br | [2] |

| InChI Key | FZZHDSPRCRQGHN-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[2]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Statements: P261, P305+P351+P338[4]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

A plausible synthetic route could start from a substituted toluene derivative, which undergoes nitration, followed by reduction of the nitro group to an amine. This amine can then be diazotized and cyclized to form the indazole ring. Subsequent bromination at the 3-position would yield the final product. The introduction of the trifluoromethyl group can be achieved at an early stage on the starting phenyl ring.

Below is a generalized workflow for the synthesis of substituted indazoles, which could be adapted for this compound.

A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a process involving the bromination of 5-nitro-1H-indazole in DMF.[5] This suggests that direct bromination of 6-(trifluoromethyl)-1H-indazole could be a potential synthetic step. Another relevant experimental procedure is the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, where 3-bromo-6-nitroindazole is reacted with propargyl bromide in THF with potassium carbonate.[6]

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[7] The indazole scaffold is a privileged structure in medicinal chemistry and is found in several approved anti-cancer drugs that target protein kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A primary application of indazole derivatives is in the development of VEGFR-2 inhibitors.[8][9][10] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] In cancer, tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, leading to a reduction in tumor vascularization and growth.[7]

The general mechanism involves the binding of the indazole-based inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors with potential therapeutic applications in oncology. Its utility is primarily demonstrated in the development of VEGFR-2 inhibitors, which are crucial for controlling tumor angiogenesis. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new and more effective anti-cancer agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Mechanochemical synthesis of cyclohexenones and indazoles as potential antimicrobial agents [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 6. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijddmr.org [ijddmr.org]

A Technical Guide to the Physical Properties of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various chemical data sources to serve as a technical reference for laboratory and research applications.

Chemical Identity and Structure

Systematic Name: this compound CAS Number: 1000341-21-8[1][2][3] Molecular Formula: C₈H₄BrF₃N₂[1][2][3] Structure:

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is derived from both experimental and computational sources.

| Property | Value | Source |

| Molecular Weight | 265.03 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Typical) | [1][3] |

| Melting Point | Not available | [2][5] |

| Boiling Point | Not available | [2][5] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [3] |

| Consensus Log Po/w | 3.26 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 1 | [3] |

| InChI Key | FZZHDSPRCRQGHN-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively published, standard laboratory procedures are applicable.

Melting Point Determination

A standard protocol for determining the melting point of a solid organic compound like this compound is as follows:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Correction: Melting points are often reported as "uncorrected" unless calibrated against a known standard.[6]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter, often assessed using HPLC.

-

Sample Preparation: A standard solution of the compound is prepared by dissolving a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of two or more solvents, such as water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Flow Rate: A constant flow rate, typically 1.0 mL/min.

-

Detection: A UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to the compound is recorded. Purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Visualization of Workflow

Compound Characterization Workflow

The logical flow for the synthesis and characterization of a chemical entity like this compound is crucial for ensuring its identity and purity before its use in further research or development.

Caption: Workflow for Synthesis and Characterization of a Chemical Compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. easycdmo.com [easycdmo.com]

- 4. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-bromo-1-(trifluoromethyl)-1H-indazole | CAS#:2763750-24-7 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

Spectral Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related indazole derivatives and the fundamental principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~11.0 - 13.0 | br s | - | 1H | N-H |

| ~7.8 - 8.0 | s | - | 1H | H-7 |

| ~7.6 - 7.7 | d | ~8.5 | 1H | H-4 |

| ~7.4 - 7.5 | d | ~8.5 | 1H | H-5 |

Note: The chemical shifts are referenced to a standard internal solvent signal. The N-H proton signal is expected to be broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C-7a |

| ~125 - 130 (q) | C-6 (coupled to F) |

| ~122 - 126 | C-5 |

| ~120 - 124 (q) | -CF₃ |

| ~118 - 122 | C-3a |

| ~115 - 120 | C-4 |

| ~110 - 115 | C-7 |

| ~100 - 105 | C-3 |

Note: The signal for the carbon atom attached to the trifluoromethyl group (C-6) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=C aromatic stretch |

| 1450 - 1500 | Medium | C=C aromatic stretch |

| 1200 - 1350 | Strong | C-F stretch |

| 1100 - 1200 | Strong | C-F stretch |

| 1000 - 1100 | Strong | C-F stretch |

| 600 - 800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 264/266 | High | [M]⁺ (Molecular ion with bromine isotopes) |

| 185 | Medium | [M - Br]⁺ |

| 158 | Medium | [M - Br - HCN]⁺ |

Note: The molecular ion peak will appear as a characteristic doublet with approximately equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Probe: A standard broadband probe is suitable for acquiring both ¹H and ¹³C spectra.

-

Temperature: Set the probe temperature to a constant value, typically 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: pulse width of 90°, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse width of 90°, a longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, and a larger number of scans will be required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the sample compartment of an FTIR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This is a hard ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts.

-

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectral characterization of a chemical compound.

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-6-(trifluoromethyl)-1H-indazole (CAS No. 1000341-21-8), a key intermediate in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes available data for the compound alongside information from closely related bromo-indazole derivatives. Adherence to these guidelines is crucial for ensuring laboratory safety.

Section 1: Chemical and Physical Properties

Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. The following table summarizes the known and predicted properties of this compound and its isomers.

| Property | Value | Source |

| Molecular Formula | C8H4BrF3N2 | [1][2] |

| Molecular Weight | 265.03 g/mol | [1][2][3] |

| CAS Number | 1000341-21-8 | [1] |

| Appearance | Solid (presumed) | [4] |

| Melting Point | 92 - 96 °C / 197.6 - 204.8 °F (for 6-Bromoindole) | [4] |

| Boiling Point | 70 - 75 °C / 158 - 167 °F @ 0.01 mmHg (for 6-Bromoindole) | [4] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [1] |

| Log Po/w (Consensus) | 3.26 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Section 2: Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.[1] The GHS pictograms and hazard statements indicate its potential to cause significant health effects.

GHS Pictogram: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[6]

Section 3: Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

3.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[5][6] Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of potential spills, wear fire/flame resistant and impervious clothing.[4][6]

3.3 Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[7]

-

Use non-sparking tools to prevent ignition.[6]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling the compound.[4]

3.4 Storage

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Incompatible materials include strong oxidizing agents, strong acids, strong bases, and amines.[8]

Section 4: Emergency Procedures

4.1 First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6][9]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6][9]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[6][9]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][6]

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool containers.

-

Specific Hazards: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[5][8][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8][9]

4.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[6] Avoid breathing dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]

-

Methods for Cleaning Up: Sweep up and shovel the material.[9] Place in a suitable, closed, and labeled container for disposal.[6][7][9] Avoid generating dust.[7]

Section 5: Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

Section 6: Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow for this compound. No specific signaling pathway information for this compound is currently available in the public domain.

Caption: Safe handling workflow for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive and should be supplemented with institutional safety protocols and professional judgment. Always prioritize safety in the laboratory.

References

- 1. easycdmo.com [easycdmo.com]

- 2. 3-bromo-1-(trifluoromethyl)-1H-indazole | CAS#:2763750-24-7 | Chemsrc [chemsrc.com]

- 3. 5-Bromo-3-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 21407814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data on its solubility in various organic solvents, this document focuses on its predicted physicochemical properties and outlines detailed experimental protocols for determining its solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available computed data for this compound. While these values are predictions, they offer valuable insights for solvent selection and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | American Elements[1] |

| Molecular Weight | 265.03 g/mol | American Elements[1] |

| CAS Number | 1000341-21-8 | Easy CDMO[2] |

| Consensus Log Po/w | 3.26 | Easy CDMO[2] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | Easy CDMO[2] |

| Calculated Water Solubility (Log S) | -3.81 | Easy CDMO |

| Number of H-bond Acceptors | 4 | Easy CDMO[2] |

| Number of H-bond Donors | 1 | Easy CDMO[2] |

Note: The Log Po/w (octanol-water partition coefficient) value suggests that this compound is a lipophilic compound and is likely to have better solubility in organic solvents than in aqueous solutions. The calculated water solubility (Log S) further supports this prediction.

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for determining both the thermodynamic and kinetic solubility of this compound in various organic solvents.

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is a widely accepted technique for this determination.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used in high-throughput screening to identify compounds with potential solubility issues.[3][4][5]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer or a mixed organic-aqueous system.

Materials:

-

A high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well microplates.

-

Automated liquid handler (optional).

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Add the aqueous buffer to the wells of a 96-well microplate.

-

Use an automated liquid handler or a multichannel pipette to add small volumes of the DMSO stock solution to the buffer-containing wells to create a range of concentrations.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation

The following table is a template for summarizing experimentally determined solubility data for this compound in various organic solvents.

Table 2: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Thermodynamic | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Thermodynamic | ||

| e.g., Methanol | e.g., 25 | e.g., Thermodynamic | ||

| e.g., Ethanol | e.g., 25 | e.g., Thermodynamic | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Thermodynamic | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Thermodynamic | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Thermodynamic | ||

| e.g., Acetone | e.g., 25 | e.g., Thermodynamic |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Thermodynamic Solubility Determination Workflow.

This guide provides a foundational understanding and practical methodologies for researchers to determine the solubility of this compound in relevant organic solvents. Accurate solubility data is essential for successful drug formulation and development.

References

Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide range of biological targets. The incorporation of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful strategy in drug design. The -CF3 group's distinct electronic properties, metabolic stability, and ability to modulate lipophilicity can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] This technical guide provides an in-depth review of trifluoromethyl-substituted indazole scaffolds, focusing on their synthesis, biological activity as kinase inhibitors, and the signaling pathways they modulate.

The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functionalities, influencing binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to improved in vivo stability and a longer half-life of drug candidates.[3]

This guide will delve into the synthetic methodologies for creating these complex scaffolds, present quantitative biological data to facilitate structure-activity relationship (SAR) analysis, and visualize the intricate signaling pathways and experimental workflows relevant to their development as therapeutic agents.

Synthesis of Trifluoromethyl-Substituted Indazole Scaffolds

The synthesis of trifluoromethyl-substituted indazoles can be approached through various strategies, primarily involving either the construction of the indazole ring with a pre-existing trifluoromethylated fragment or the direct trifluoromethylation of an indazole core.

A common method involves the cyclocondensation of a substituted hydrazine with a trifluoromethylated carbonyl compound. For instance, trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives can be synthesized through the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate.[4] This initial scaffold can then be further functionalized.

Another key strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce trifluoromethylated aryl groups onto the indazole scaffold. This allows for the generation of a diverse library of compounds for biological screening.

Experimental Protocols

General Procedure for the Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives:

A mixture of a 3-aminoindazole derivative (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq) in a 4:1 mixture of methanol and phosphoric acid is refluxed for 24 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with methanol, and dried under vacuum to yield the desired product.

General Procedure for Chlorination of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one:

The 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivative (1.0 eq) is refluxed in phosphorus oxychloride (POCl3) for 3 hours. The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to afford the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a solution of the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, sodium carbonate (3.0 eq), the corresponding boronic acid (1.3 eq), and Pd(PPh3)2Cl2 (0.1 eq) are added. The mixture is degassed with argon and then heated to 90 °C for 1 hour in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, concentrated, and purified by column chromatography.[4]

Biological Activity of Trifluoromethyl-Substituted Indazoles as Kinase Inhibitors

Trifluoromethyl-substituted indazoles have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The trifluoromethyl group can enhance binding affinity and selectivity for the ATP-binding pocket of these enzymes.

Data Presentation

The following tables summarize the in vitro inhibitory activities of selected trifluoromethyl-substituted indazole derivatives against various protein kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 1 | FLT3 | 41.6 | - | [5] |

| 1 | FLT3-D835Y | 5.64 | - | [5] |

| 2 | TRKA | 1.6 | - | [1] |

| 3 | Aurora A | 26 | - | [1] |

| 4 | Akt | 0.16 (Ki) | - | |

| 5 | PLK4 | < 0.1 | - | [4] |

| 6 | TrkA | 1.6 | - | |

| 6 | TrkB | 2.9 | - | |

| 6 | TrkC | 2.0 | - |

| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 5 | IMR-32 (neuroblastoma) | 0.948 | [4] |

| 5 | MCF-7 (breast cancer) | 0.979 | [4] |

| 5 | H460 (non-small cell lung) | 1.679 | [4] |

| 6 | BaF3 (NTRK fusions) | low nM range |

Experimental Protocols

General Kinase Assay Protocol (Example: TR-FRET Assay):

Kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, a biotinylated substrate peptide, and ATP in a kinase buffer. The trifluoromethyl-substituted indazole inhibitor, dissolved in DMSO, is added at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then stopped by the addition of a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC). After incubation, the TR-FRET signal is read on a suitable plate reader. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (Example: MTT Assay):

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the trifluoromethyl-substituted indazole compound for a specified period (e.g., 72 hours). After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Trifluoromethyl-substituted indazoles often target key nodes in signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these inhibitors.

Kinase Inhibitor Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several indazole-based compounds have been developed to inhibit key kinases in this pathway.

Pharmacokinetic Properties

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a drug candidate's success. The inclusion of a trifluoromethyl group can favorably impact these properties. For instance, the metabolic stability of a compound can be significantly enhanced due to the strength of the C-F bond.[3]

While comprehensive, publicly available ADME data for a wide range of trifluoromethyl-substituted indazoles is limited, some studies have reported on the metabolic stability of specific compounds. For example, in the development of pan-Trk inhibitors, a 3-aryl-indazole derivative with a methoxypyridine moiety showed high potency but only moderate metabolic stability. Replacing the methoxy group with a piperidine led to improved cell permeability and metabolic stability.[1]

In general, the trifluoromethyl group's lipophilicity can improve membrane permeability and oral bioavailability. However, it can also increase binding to plasma proteins, which can affect the free drug concentration. A thorough evaluation of the ADME properties is therefore essential for each drug candidate.

Conclusion

Trifluoromethyl-substituted indazole scaffolds represent a highly promising class of compounds in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The trifluoromethyl group imparts unique and advantageous properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these important scaffolds. The detailed experimental protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers in the field. As our understanding of the complex interplay between chemical structure and biological function continues to grow, we can anticipate the development of even more effective and selective therapeutics based on the trifluoromethyl-substituted indazole core.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole: Chemical Properties and Synthetic Methodologies for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key chemical and biological pathways to facilitate its use in medicinal chemistry and targeted therapy research.

Core Chemical Properties

This compound is a substituted indazole with the chemical formula C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol .[1][2] Its structure features a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the indazole ring, making it a versatile intermediate for further chemical modifications. While specific experimental data on its physical properties such as melting and boiling points are not consistently reported, computational predictions and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 1000341-21-8 | [1][2] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 265.03 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [1] |

| logP (Consensus) | 3.26 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step sequences common for indazole derivatives. A plausible synthetic pathway is outlined below, followed by key reactions demonstrating its utility as a chemical intermediate.

Synthetic Workflow

A common strategy for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines. The following diagram illustrates a potential synthetic route to this compound.

Experimental Protocols

The synthesis of indazole derivatives often involves the nitrosation of substituted 2-methyl-o-toluidines followed by cyclization. This process typically utilizes an alkyl nitrite in an inert organic solvent in the presence of an alkali metal salt of a carboxylic acid and acetic anhydride.

The bromine atom at the C3 position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

Protocol:

-

In a microwave vial, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Add a solvent mixture, for example, 1,4-dioxane/ethanol/water.

-

Seal the vial and heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 140°C) for a designated time.[3][4]

-

After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

The C-N bond formation at the C3 position can be achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

Protocol:

-

To a reaction vessel, add this compound (1 equivalent), the desired amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%), a suitable ligand if not using a precatalyst, and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equivalents).[5]

-

Add a dry, aprotic solvent like THF.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification is generally performed using column chromatography.

Biological Relevance and Potential Applications

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors. The this compound core is a key intermediate in the synthesis of compounds targeting various kinases involved in cancer cell proliferation and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Many indazole-based compounds have been developed as potent inhibitors of VEGFR-2.

Experimental Protocol for VEGFR-2 Kinase Assay

The inhibitory activity of derivatives of this compound against VEGFR-2 can be assessed using a kinase assay kit.

Protocol (Example using a luminescence-based assay):

-

Prepare a 1x kinase buffer from a 5x stock solution.

-

Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compound (inhibitor) at various concentrations to the designated wells. Control wells should contain a diluent solution.

-

Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining after the kinase reaction.

-

Incubate at room temperature for a short period (e.g., 15 minutes).

-

Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[6][7][8]

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its chemical handles allow for diverse functionalization through established synthetic protocols like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The indazole scaffold is a well-recognized pharmacophore for kinase inhibition, and derivatives of this compound hold promise for the development of novel therapeutics, particularly in the area of oncology through the inhibition of key signaling pathways such as the VEGFR-2 pathway. This guide provides a foundational resource for researchers to leverage the potential of this important chemical entity.

References

- 1. easycdmo.com [easycdmo.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 8. bpsbioscience.com [bpsbioscience.com]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of therapeutic agents across various disease areas. This technical guide delves into the historical roots of substituted indazoles, tracing their discovery and the evolution of their synthesis. We will explore the foundational experimental protocols that paved the way for contemporary methodologies and examine the early discoveries of their biological activities, which hinted at the vast therapeutic potential of this remarkable heterocyclic system.

The Genesis of a Scaffold: Early Synthetic Strategies

The story of substituted indazoles begins in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery.

The Fischer Synthesis of Indazolone (circa 1883)

The first synthesis of an indazole derivative is credited to the renowned chemist Emil Fischer. In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone.

Experimental Protocol: Fischer's Synthesis of Indazolone

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: o-Hydrazinobenzoic acid was heated, leading to an intramolecular condensation and cyclization. The reaction proceeds via the loss of a water molecule to form 3-indazolone.

-

Reaction Conditions: Heating of the starting material. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.

-

Observations: Fischer noted the formation of a new heterocyclic system, which he named "indazol."

This early work, while not yielding the parent indazole, was the crucial first step in recognizing the feasibility of constructing this bicyclic ring system.

The Jacobson Indazole Synthesis (1893)

A significant advancement in indazole synthesis was made by Jacobson. This method provided a direct route to the parent 1H-indazole.

Experimental Protocol: Jacobson Indazole Synthesis

-

Starting Material: o-Toluidine

-

Procedure:

-

Diazotization of o-toluidine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the corresponding diazonium salt.

-

Intramolecular cyclization of the diazonium salt. The methyl group provides the carbon atom that closes the pyrazole ring.

-

-

Reaction Conditions: The diazotization is typically carried out at low temperatures (0-5 °C). The subsequent cyclization can occur upon gentle warming.

-

Yield: Early reports indicate moderate yields for this process.

Logical Relationship of the Jacobson Synthesis

Caption: The Jacobson synthesis proceeds via diazotization followed by cyclization.

The von Auwers Indazole Synthesis

Another important early contribution came from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles.

Experimental Protocol: von Auwers Indazole Synthesis

-

Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.

-

Procedure: The reaction involves the condensation of the o-nitrobenzylidene chloride with the amine or hydrazine, followed by a reductive cyclization. The nitro group is reduced, and the resulting amino group attacks the imine carbon to form the indazole ring.

-

Reaction Conditions: The specific conditions varied depending on the reducing agent used. Early methods often employed harsh reducing agents.

These foundational syntheses, while often limited by harsh conditions and moderate yields, were instrumental in providing the first access to the indazole core and its simple derivatives, setting the stage for future exploration.

Early Glimmers of Therapeutic Potential

The initial syntheses of substituted indazoles were primarily of academic interest. However, it was not long before the biological activities of these compounds began to be explored, revealing their potential as therapeutic agents.

Anti-inflammatory Properties: The Case of Benzydamine

One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.

Quantitative Data: Early Anti-inflammatory Studies of Benzydamine

Early preclinical studies in animal models, such as the carrageenan-induced paw edema model in rats, were crucial in quantifying the anti-inflammatory effects of benzydamine.

| Compound | Animal Model | Endpoint | Result |

| Benzydamine | Rat | Inhibition of Carrageenan-induced Paw Edema | Dose-dependent reduction in paw swelling |

Mechanism of Action: Benzydamine

Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) of the time, which primarily act through the inhibition of cyclooxygenase (COX) enzymes, early studies on benzydamine revealed a different mechanism of action.[1][2][3][4][5][6] It was found to stabilize cell membranes, inhibit the release of pro-inflammatory cytokines like TNF-α and IL-1β, and exhibit local anesthetic properties.[1][2][3][4][5][6] This multi-faceted mechanism of action set it apart from other anti-inflammatory agents.

Signaling Pathway of Benzydamine's Anti-inflammatory Action

Caption: Benzydamine inhibits the release of pro-inflammatory cytokines from macrophages.

Antiemetic Properties: The Emergence of Granisetron

A landmark achievement in the therapeutic application of substituted indazoles was the development of Granisetron in the 1980s.[7] This compound proved to be a highly effective antiemetic, particularly for managing nausea and vomiting associated with cancer chemotherapy and radiotherapy.[7]

Quantitative Data: Early Clinical Trials of Granisetron

Early clinical trials provided compelling quantitative evidence of Granisetron's efficacy.

| Study Phase | Patient Population | Endpoint | Result |

| Phase II/III | Cancer patients receiving chemotherapy | Complete control of emesis (no vomiting) | 74-92% of patients achieved complete control[1] |

| Dose-ranging study | Patients receiving moderately emetogenic chemotherapy | Complete response at 24 hours | 81.1% with 1 mg BID dose[8] |

Mechanism of Action: Granisetron

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[7] Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[7] Granisetron blocks these receptors, thereby preventing the emetic signal from reaching the brain.[7]

Signaling Pathway of Granisetron's Antiemetic Action

Caption: Granisetron blocks serotonin 5-HT3 receptors, preventing emesis.

Antimicrobial Activity: Early Investigations

The antimicrobial potential of substituted indazoles was also recognized in early studies. In particular, nitro-substituted indazoles were found to exhibit activity against various bacterial strains.

Quantitative Data: Early Antimicrobial Studies of Nitroindazoles

Early screening efforts involved determining the Minimum Inhibitory Concentration (MIC) of these compounds against different bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Nitroindazole Derivative A | Neisseria gonorrhoeae | 250 |

| Nitroindazole Derivative B | Neisseria gonorrhoeae | 62.5 |

These early findings, while perhaps modest by today's standards, demonstrated that the indazole scaffold could be a promising starting point for the development of novel antibacterial agents. The mechanism of action of these early antimicrobial indazoles was not fully elucidated at the time but was thought to involve interference with essential bacterial processes.

Conclusion

The journey of substituted indazoles, from their initial synthesis in the late 19th century to the discovery of their diverse biological activities in the 20th century, is a testament to the power of fundamental chemical research. The pioneering work of chemists like Fischer, Jacobson, and von Auwers provided the essential tools to construct this versatile scaffold. Subsequent pharmacological investigations unveiled the immense therapeutic potential locked within the indazole core, leading to the development of important drugs like Benzydamine and Granisetron. This historical perspective not only illuminates the origins of a crucial class of therapeutic agents but also serves as an inspiration for the continued exploration and innovation in the field of medicinal chemistry. The foundational knowledge laid by these early discoveries continues to guide the design and synthesis of new and improved indazole-based drugs to address unmet medical needs.

References

- 1. Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of pharmacological data on benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The present and the future of benzydamine: expert opinion paper [frontiersin.org]

- 4. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Granisetron. An update of its therapeutic use in nausea and vomiting induced by antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiemetic treatment with oral granisetron in patients receiving moderately emetogenic chemotherapy: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole from 4-bromo-2-fluoro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed synthetic route and experimental protocols for the multi-step synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole, a valuable building block in medicinal chemistry, starting from 4-bromo-2-fluoro-1-methylbenzene. The protocols are based on established chemical transformations and provide quantitative data where available.

Overall Synthetic Scheme

The synthesis of this compound from 4-bromo-2-fluoro-1-methylbenzene is a multi-step process that involves the initial formation of a substituted indazole ring, followed by the introduction of the trifluoromethyl group and subsequent bromination. The proposed synthetic pathway is outlined below. It is important to note that the fluorine atom from the starting material is retained throughout this synthetic sequence, leading to a fluorinated analog of the target molecule.

Figure 1: Proposed synthetic pathway for 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (Intermediate B)

This initial step involves the regioselective nitration of 4-bromo-2-fluoro-1-methylbenzene. The directing effects of the substituents on the aromatic ring guide the incoming nitro group to the position ortho to the methyl group.

Reaction: 4-bromo-2-fluoro-1-methylbenzene → 1-bromo-5-fluoro-2-methyl-3-nitrobenzene

Reagents and Conditions: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to control the exothermicity and improve selectivity.

Protocol:

-

To a stirred solution of 4-bromo-2-fluoro-1-methylbenzene in a suitable solvent (e.g., dichloromethane or neat), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.

-

Maintain the temperature and stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Quantitative Data (Hypothetical):

| Reagent | Molar Equiv. | Amount |

|---|---|---|

| 4-bromo-2-fluoro-1-methylbenzene | 1.0 | (Specify amount) |

| Conc. Nitric Acid | 1.1 | (Specify volume) |

| Conc. Sulfuric Acid | 2.0 | (Specify volume) |

| Product Yield | - | (Specify %) |

| Purity (by GC/HPLC) | - | (Specify %) |

Step 2: Synthesis of 6-bromo-4-fluoro-1H-indazole (Intermediate C)

This step involves the construction of the indazole ring from the ortho-nitro-toluene derivative prepared in Step 1. The procedure is based on the Leimgruber-Batcho indole synthesis, which can be adapted for indazole synthesis.

Reaction: 1-bromo-5-fluoro-2-methyl-3-nitrobenzene → 6-bromo-4-fluoro-1H-indazole

Reagents and Conditions: This transformation is a two-step process within a one-pot reaction. The first step involves the formation of an enamine intermediate using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The second step is a reductive cyclization of the nitro group, typically using a reducing agent like Raney nickel and hydrazine.[1]

Protocol:

-

Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in a suitable solvent like dioxane.[1]

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.[1]

-

Heat the reaction mixture at a suitable temperature (e.g., 100 °C) until the formation of the enamine intermediate is complete (monitored by TLC).[1]

-

After cooling, the intermediate is subjected to reductive cyclization. This is typically achieved by using Raney nickel as a catalyst and hydrazine hydrate as the reducing agent in a solvent system like methanol/THF.[1]

-

The reaction is stirred at room temperature until the cyclization is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with a suitable solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-bromo-4-fluoro-1H-indazole.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Reagent | Molar Equiv. | Amount |

|---|---|---|

| 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | 1.0 | 7.49 g (31.8 mmol)[1] |

| DMF-DMA | 5.0 | 21.0 mL (158 mmol)[1] |

| Pyrrolidine | ~1.0 | 2.6 mL (31.1 mmol)[1] |

| Raney Nickel | Catalytic | (Suspension in water)[1] |

| Hydrazine Monohydrate | 1.5 | 2.3 mL (47.4 mmol)[1] |

| Product Yield | - | ~37% (for a similar indole synthesis)[1] |

Step 3: Synthesis of 4-fluoro-6-(trifluoromethyl)-1H-indazole (Intermediate D)

This crucial step involves the replacement of the bromine atom at the 6-position of the indazole ring with a trifluoromethyl group. Copper-catalyzed trifluoromethylation reactions are a common method for this type of transformation.

Reaction: 6-bromo-4-fluoro-1H-indazole → 4-fluoro-6-(trifluoromethyl)-1H-indazole

Reagents and Conditions: This reaction typically involves a copper(I) source, a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate), and a suitable ligand in a high-boiling polar aprotic solvent like DMF or NMP.

Protocol (General):

-

To a reaction vessel, add 6-bromo-4-fluoro-1H-indazole, a copper(I) salt (e.g., CuI), a trifluoromethylating agent, and a suitable ligand (e.g., 1,10-phenanthroline).

-

Add a dry, high-boiling polar aprotic solvent (e.g., DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution (e.g., ammonium hydroxide).

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Concentrate the solvent and purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

| Reagent | Molar Equiv. | Amount |

|---|---|---|

| 6-bromo-4-fluoro-1H-indazole | 1.0 | (Specify amount) |

| Copper(I) Iodide | 1.2 | (Specify amount) |

| Trifluoromethylating Agent | 1.5 | (Specify amount) |

| Ligand | 0.2 | (Specify amount) |

| Product Yield | - | (Specify %) |

| Purity (by HPLC) | - | (Specify %) |

Step 4: Synthesis of 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole (Final Product E)

The final step is the regioselective bromination of the 4-fluoro-6-(trifluoromethyl)-1H-indazole at the 3-position.

Reaction: 4-fluoro-6-(trifluoromethyl)-1H-indazole → 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole

Reagents and Conditions: A mild and efficient method for the C3-bromination of indazoles is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[2][3] This method is known to be effective for indazoles bearing electron-withdrawing groups.[3]

Protocol:

-

In a suitable reaction vessel, dissolve 4-fluoro-6-(trifluoromethyl)-1H-indazole in a solvent such as ethanol.[3]

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution.

-

Irradiate the reaction mixture with ultrasound at room temperature for a short period (e.g., 30 minutes).[2][3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole.

Quantitative Data:

| Reagent | Molar Equiv. | Amount |

|---|---|---|

| 4-fluoro-6-(trifluoromethyl)-1H-indazole | 1.0 | (Specify amount) |

| DBDMH | 0.6 | (Specify amount) |

| Product Yield | - | (Specify %) [3] |

| Purity (by HPLC) | - | (Specify %) |

Summary of Quantitative Data

| Step | Starting Material | Product | Key Reagents | Yield (%) |

| 1 | 4-bromo-2-fluoro-1-methylbenzene | 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | HNO₃, H₂SO₄ | (To be determined) |

| 2 | 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | 6-bromo-4-fluoro-1H-indazole | DMF-DMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O | ~37 (estimated)[1] |

| 3 | 6-bromo-4-fluoro-1H-indazole | 4-fluoro-6-(trifluoromethyl)-1H-indazole | Cu(I) salt, CF₃ source | (To be determined) |

| 4 | 4-fluoro-6-(trifluoromethyl)-1H-indazole | 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole | DBDMH | (To be determined)[3] |

Visualizations

Figure 2: Detailed experimental workflow for the synthesis.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The hypothetical quantitative data should be optimized for specific laboratory conditions.

References

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole. This reaction is a powerful tool for the synthesis of 3-amino-6-(trifluoromethyl)-1H-indazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The protocols described herein are based on established methodologies for the amination of related heterocyclic compounds.[1][2][3]

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[4] This reaction class has become indispensable in pharmaceutical research for the synthesis of arylamines. The 3-amino-1H-indazole core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors used in oncology.[5][6][7][8] The direct amination of this compound offers a convergent and efficient route to access a diverse range of N-substituted derivatives for screening and lead optimization in drug development programs.[5][9]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[4] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates like N-heterocyclic halides.[1][2]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific amine coupling partners.

Materials and Reagents:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂, or a G3-precatalyst)

-

Phosphine ligand (e.g., XantPhos, t-BuXPhos, or tBuBrettPhos)[1][10]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.4-2.2 equiv) and the anhydrous solvent.

-

Addition of Amine: Add the amine (1.1-1.5 equiv) to the reaction mixture.

-

Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts and the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-(trifluoromethyl)-1H-indazole derivative.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Recommended Range | Notes |

| Substrate | This compound | 1.0 equivalent |

| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂, G3-Precatalysts | 1 - 5 mol % |

| Ligand | XantPhos, XPhos, t-BuXPhos, tBuBrettPhos | 2 - 10 mol % |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS | 1.4 - 2.2 equivalents |

| Solvent | Toluene, Dioxane, THF | Anhydrous |

| Temperature | 80 - 110 °C | Optimization may be required. |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |

Mandatory Visualization

Caption: Workflow for the Buchwald-Hartwig Amination.

References

- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-6-(trifluoromethyl)-1H-indazole as a key building block in the development of potent kinase inhibitors. The protocols outlined below, along with the supporting data, are intended to facilitate the design and synthesis of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction